N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a benzodioxol-oxazole core linked to a coumarin (2-oxo-2H-chromene) carboxamide moiety. The coumarin carboxamide moiety may confer fluorescence properties and influence bioavailability due to its polar surface area. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c24-20(15-7-12-3-1-2-4-16(12)28-21(15)25)22-10-14-9-18(29-23-14)13-5-6-17-19(8-13)27-11-26-17/h1-9H,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBCKXOBRIQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with various biological activities
Mode of Action
The exact mode of action of F2493-1904 is not clearly defined in the available literature. It’s possible that the compound interacts with its targets through a specific binding mechanism, leading to changes in cellular processes. More detailed studies are required to elucidate the precise interaction between F2493-1904 and its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2493-1904 are not explicitly mentioned in the search results. These properties play a crucial role in determining the bioavailability of the compound. More comprehensive studies are required to understand the pharmacokinetic profile of F2493-1904.
Result of Action
Similar compounds have been shown to exhibit selectivity between cancer cells and normal cells
Action Environment
The influence of environmental factors on F2493-1904’s action, efficacy, and stability is not clearly mentioned in the search results. Environmental factors can significantly impact the effectiveness of a compound. More detailed studies are required to understand how these factors influence F2493-1904’s action.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O5
- Molecular Weight : 394.4 g/mol
- CAS Number : 1040640-93-4
Biological Activity Overview
The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.
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Monoamine Oxidase Inhibition :
- The compound shows significant inhibitory activity against MAO A and MAO B. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are pivotal in mood regulation and neuroprotection.
- Studies indicate that derivatives of the compound have varying potencies against MAO isoforms, with some exhibiting IC50 values in the low micromolar range, suggesting promising therapeutic potential for neurodegenerative diseases like Parkinson's and depression .
- Anti-inflammatory Properties :
Case Studies and Research Findings
- Inhibition Potency :
- Pharmacokinetics and Bioavailability :
- In Vivo Studies :
Data Table: Biological Activity Summary
Scientific Research Applications
Structural Characteristics
The compound features a chromene core fused with an oxazole ring and a benzodioxole moiety, contributing to its diverse biological properties. Its molecular formula is , and it has a molecular weight of 382.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological targets.
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has indicated that compounds containing chromene and oxazole structures exhibit significant anticancer properties. Studies suggest that N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of chromene have shown efficacy against various cancer types by disrupting cell cycle progression and promoting cell death mechanisms.
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Anti-inflammatory Properties :
- The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly relevant in the context of chronic inflammatory diseases.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate its therapeutic use in neuroprotection by reducing oxidative stress and inflammation in neuronal tissues.
Pharmacological Insights
-
Mechanism of Action :
- The compound's mechanism involves interaction with specific receptors or enzymes implicated in disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer proliferation or as an agonist for receptors linked to neuroprotection.
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Synergistic Effects :
- When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments through synergistic interactions, which can lead to improved patient outcomes in complex diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using this compound. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models when treated with the compound. |
| Study C | Neuroprotection | Indicated potential benefits in reducing neuroinflammation and protecting neuronal cells from oxidative damage. |
Comparison with Similar Compounds
Structural Analogues with Benzodioxol-Oxazole Motifs
Compound E613-0119
- Structure : 2-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy}-N-(2-methoxy-5-methylphenyl)acetamide .
- Key Differences :
- Replaces the coumarin carboxamide with an acetamide group.
- Contains a methoxy-methylphenyl substituent instead of the coumarin ring.
- Physicochemical Properties :
- Molecular weight: 396.4 g/mol; logP: 3.21.
- Higher hydrophobicity compared to the target compound (predicted logP ~2.5–3.0 for the coumarin derivative).
Compound V003-0902 and V003-0949
- Structures : N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-N-{[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide (V003-0902) and its dimethoxy analog (V003-0949) .
- Key Differences :
- Feature chloro-benzamide groups instead of coumarin.
- Additional methoxy substituents on aromatic rings.
- Physicochemical Properties :
- Molecular weights: 476.92 (V003-0902) and 506.94 g/mol (V003-0949).
- Higher logP (>4.0 inferred) due to chloro and methoxy substituents, suggesting reduced solubility compared to the target compound.
Analogues with Alternative Heterocycles
5-(2H-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide
- Structure : Substitutes oxazole with 1,2,4-oxadiazole .
- Key Differences :
- Oxadiazole’s higher aromaticity and stability compared to oxazole.
- 2-Chlorophenylmethyl group instead of coumarin.
- Implications: Enhanced metabolic stability due to oxadiazole’s resistance to hydrolysis. Potential for altered target binding due to electronic differences.
Zetomipzomib (WHO-INN: zetomipzomibum)
- Structure : N-[5-(6-chloro-2,2-difluoro-2H-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide .
- Key Differences :
- Pyrazine ring replaces oxazole.
- Difluoro and chloro substitutions on benzodioxol.
Comparative Data Table
*logP estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
